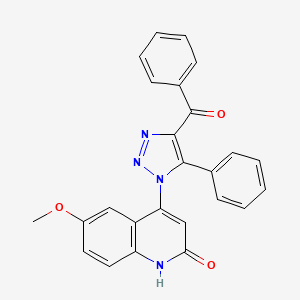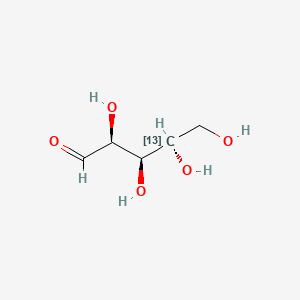
D-arabinose-13C-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-arabinose-13C-2: is a stable isotope-labeled form of D-arabinose, a naturally occurring pentose sugar. The “13C-2” label indicates that the second carbon atom in the molecule is replaced with the carbon-13 isotope. This compound is primarily used in scientific research as a tracer for studying metabolic pathways and biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-arabinose-13C-2 typically involves the incorporation of the carbon-13 isotope into the D-arabinose molecule. This can be achieved through various chemical synthesis methods, including the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotope at the desired position .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process requires precise control of reaction conditions to achieve high yields and purity of the labeled compound. The production methods are designed to be efficient and cost-effective to meet the demands of scientific research .
化学反应分析
Types of Reactions: D-arabinose-13C-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and biochemical processes involving this compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Substitution reactions can be carried out using appropriate nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield D-arabinonic acid, while reduction can produce D-arabitol .
科学研究应用
Chemistry: D-arabinose-13C-2 is used as a tracer in chemical research to study the metabolic pathways of carbohydrates. It helps in understanding the conversion processes and the role of specific enzymes in these pathways.
Biology: In biological research, this compound is used to investigate the metabolism of sugars in various organisms. It is particularly useful in studying the metabolic flux and the regulation of metabolic pathways .
Medicine: this compound has applications in medical research, especially in the study of cancer metabolism. It has been shown to induce cell cycle arrest and promote autophagy in breast cancer cells through the activation of the p38 MAPK signaling pathway .
Industry: In the industrial sector, this compound is used in the production of labeled compounds for pharmaceutical research. It is also used in the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of D-arabinose-13C-2 involves its incorporation into metabolic pathways as a labeled sugar. In cancer research, it has been shown to induce cytotoxicity by promoting autophagy and activating the p38 MAPK signaling pathway. This leads to cell cycle arrest and inhibition of tumor cell proliferation . The molecular targets and pathways involved include autophagy-related proteins and the p38 MAPK signaling cascade .
相似化合物的比较
D-arabinose-2,3-13C2: Another isotope-labeled form of D-arabinose with carbon-13 isotopes at the second and third positions.
D-xylose: A naturally occurring pentose sugar similar to D-arabinose, used in various biochemical studies.
L-arabinose: The L-isomer of arabinose, used in similar metabolic studies and industrial applications.
Uniqueness: D-arabinose-13C-2 is unique due to its specific labeling at the second carbon position, which allows for precise tracking and analysis in metabolic studies. This specificity makes it a valuable tool in research applications where detailed understanding of metabolic pathways is required .
属性
分子式 |
C5H10O5 |
|---|---|
分子量 |
151.12 g/mol |
IUPAC 名称 |
(2S,3R,4R)-2,3,4,5-tetrahydroxy(413C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i4+1 |
InChI 键 |
PYMYPHUHKUWMLA-CKGUFUASSA-N |
手性 SMILES |
C([13C@H]([C@H]([C@@H](C=O)O)O)O)O |
规范 SMILES |
C(C(C(C(C=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-amino-3-[(2',7'-difluoro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]propanoic acid](/img/structure/B12396858.png)
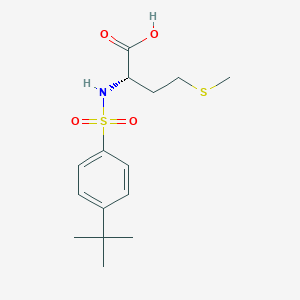
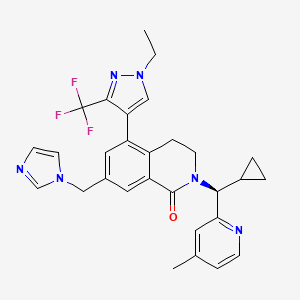
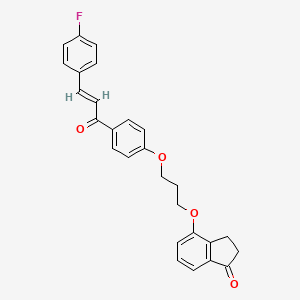
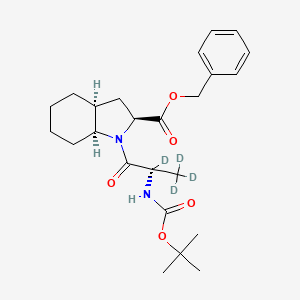

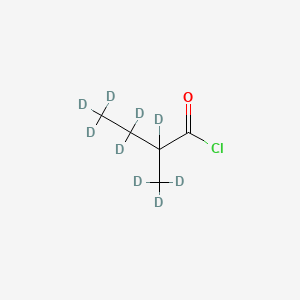
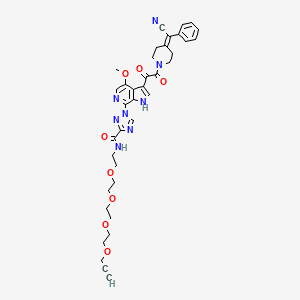
![1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396896.png)
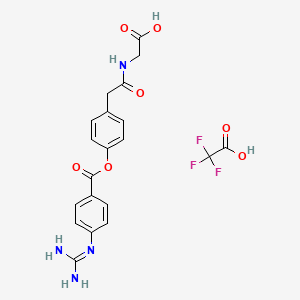
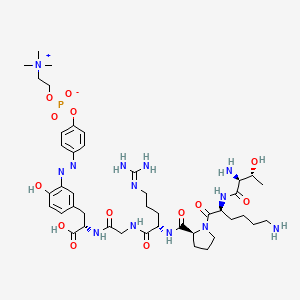
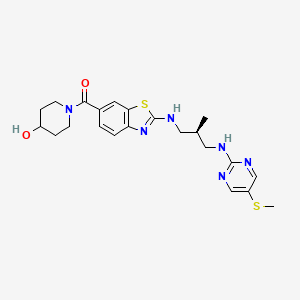
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396938.png)
